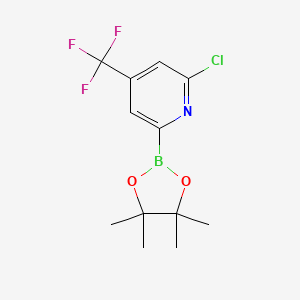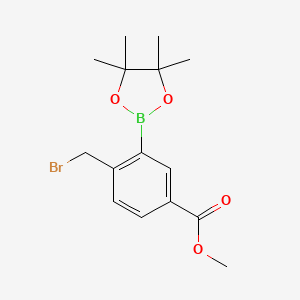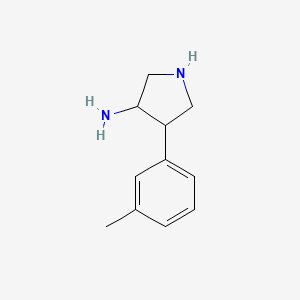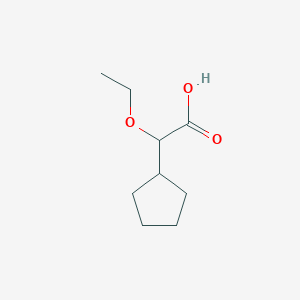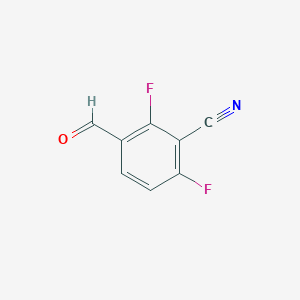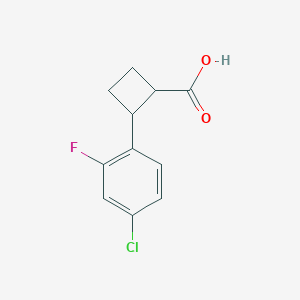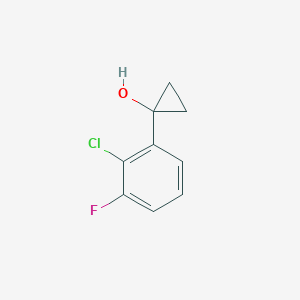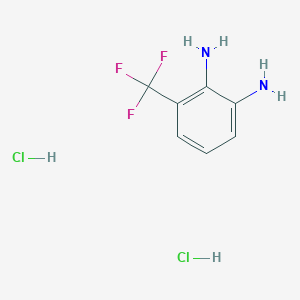
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride
Descripción general
Descripción
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride is a chemical compound with a molecular weight of 249.06 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical . It is also applied as an active pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride is 1S/C7H7F3N2.2ClH/c8-7(9,10)4-2-1-3-5(11)6(4)12;;/h1-3H,11-12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride include a molecular weight of 249.06 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Nanotechnology
Research on benzene-1,3,5-tricarboxamides (BTAs) highlights their importance in supramolecular chemistry and nanotechnology. These compounds form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, which are utilized in polymer processing and biomedical applications. The adaptable nature of BTAs, stemming from their simple structure and wide accessibility, promises a bright future in these fields (S. Cantekin, T. D. de Greef, A. Palmans, 2012).
Medicinal Chemistry
Triazines, structurally related to 3-Trifluoromethyl-benzene-1,2-diamine, have been extensively studied for their biological activities. These include antibacterial, antifungal, anti-cancer, antiviral, and antimalarial properties, making triazine nucleus an attractive core for drug development (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).
Heterocyclic Compound Research
Quinoxaline and its analogs have been investigated for their antitumoral properties and as catalysts' ligands. These studies suggest the potential of 3-Trifluoromethyl-benzene-1,2-diamine derivatives in catalysis and pharmaceutical research, indicating the importance of further exploration into their properties and applications (Aastha Pareek and Dharma Kishor, 2015).
Environmental Applications
Ionic liquids with various solutes, including aromatic compounds, demonstrate potential applications in environmentally friendly solvents for separation and extraction processes. This research may extend to derivatives of 3-Trifluoromethyl-benzene-1,2-diamine, exploring their solubility and interaction with ionic liquids for environmental applications (Zoran P. Visak et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
3-(trifluoromethyl)benzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)4-2-1-3-5(11)6(4)12;;/h1-3H,11-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZYJOLALAMWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



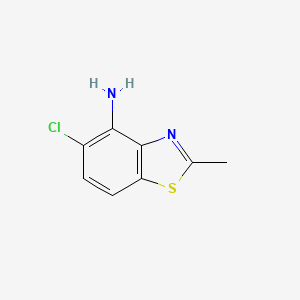
![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1433177.png)
![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433178.png)
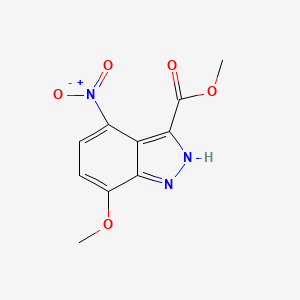

![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B1433182.png)
